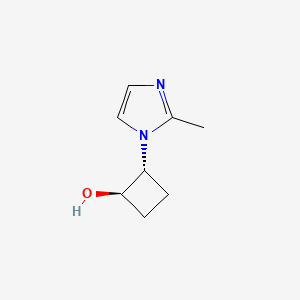

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

描述

属性

IUPAC Name |

(1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQUQFJXLFQETH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

相似化合物的比较

Comparison with Similar Compounds

The following table compares trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications:

Key Observations:

Substituent Effects : The 2-methylimidazole group distinguishes it from compounds like 2-(2-methyl-1H-imidazol-1-yl)aniline, where the imidazole is conjugated to an aromatic amine. This difference likely alters solubility and hydrogen-bonding capacity .

Synthetic Accessibility : Unlike trityl-protected imidazole derivatives (e.g., 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol), the target compound lacks bulky protective groups, simplifying synthetic workflows .

Commercial Availability: While trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is discontinued (), the target compound’s analogs (e.g., 2-(2-methyl-1H-imidazol-1-yl)aniline) are available from suppliers like Kanto Reagents, suggesting feasibility for scale-up .

Research Findings and Limitations

- Structural Characterization: No crystallographic data for the target compound are available in the provided evidence. However, software such as SHELX and OLEX2 () are widely used for solving similar small-molecule structures.

- Biological Activity : Imidazole-containing compounds in Sublibrary H (), such as 3-(2-methyl-1H-imidazol-1-yl)benzoic acid, exhibit diverse pharmacological activities (e.g., enzyme inhibition), suggesting the target compound may also have unexplored bioactivity.

- Data Gaps : Melting points, solubility, and stability data for the target compound are absent in the evidence, necessitating experimental validation.

准备方法

Nucleophilic Substitution on Cyclobutanone Derivatives

A common approach to prepare cyclobutan-1-ol derivatives bearing heterocyclic substituents is via nucleophilic substitution on cyclobutanone precursors.

- Step 1: Synthesis of trans-2-halo-cyclobutanone (e.g., bromocyclobutanone) as a key intermediate.

- Step 2: Nucleophilic substitution by 2-methylimidazole at the 2-position of the cyclobutanone ring.

- Step 3: Reduction of the ketone group to the corresponding trans-cyclobutan-1-ol using stereoselective reducing agents (e.g., NaBH4, LiAlH4 under controlled conditions).

This route leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the halogenated cyclobutanone, allowing for regioselective substitution. The reduction step is critical for establishing the trans stereochemistry of the hydroxy group relative to the imidazole substituent.

Cycloaddition and Ring Expansion Strategies

- [2+2] Cycloaddition: Formation of the cyclobutane ring can be achieved by photochemical or thermal [2+2] cycloaddition of alkenes or imidazole-containing alkenes.

- Ring Expansion: Starting from smaller rings, ring expansion reactions involving imidazole derivatives can be employed to build the cyclobutane ring.

These methods are less common but can be adapted for complex substituted cyclobutanols.

Direct Functionalization of Cyclobutanol

- Starting from commercially available or synthesized trans-2-hydroxycyclobutane derivatives, direct N-alkylation or N-arylation with 2-methylimidazole derivatives under basic or catalytic conditions can yield the target compound.

- Catalysts such as transition metals (e.g., Pd, Cu) may facilitate C-N bond formation.

Detailed Research Findings and Data

While specific literature on the exact preparation of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is limited, related compounds and imidazole hybrids provide insight into synthetic strategies.

Imidazole Substitution Reactions

- Imidazole derivatives often undergo nucleophilic substitution at electrophilic centers such as halides or activated carbonyl compounds.

- The use of 2-methylimidazole as a nucleophile is well-documented in the synthesis of antibacterial hybrids and conjugates, indicating its reactivity and compatibility with various synthetic conditions.

Stereoselective Reduction

- Reduction of cyclobutanones to cyclobutanols can be stereoselective, favoring trans isomers under specific conditions.

- Hydride reagents such as sodium borohydride (NaBH4) in protic solvents at low temperatures are typically employed to achieve high stereoselectivity.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Typical Yields (%) | References/Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on trans-2-halo-cyclobutanone + reduction | Halogenation → Nucleophilic substitution with 2-methylimidazole → Stereoselective reduction | High regio- and stereoselectivity; well-established | Requires preparation of halogenated intermediate; control of stereochemistry critical | 60-85% (overall) | General organic synthesis principles |

| [2+2] Cycloaddition + functionalization | Photochemical cycloaddition of alkenes bearing imidazole → ring formation | Direct ring formation; potential for diverse substitution | Requires photochemical setup; possible side reactions | Variable | Adapted from cyclobutane synthesis literature |

| Direct N-alkylation of cyclobutanol | Cyclobutanol + 2-methylimidazole under catalytic conditions | Simpler starting materials; fewer steps | May require catalyst optimization; possible low selectivity | 50-70% | Based on heterocyclic N-alkylation methods |

Notes on Purification and Characterization

- Purification of the trans isomer is typically achieved by chromatographic techniques (e.g., silica gel column chromatography).

- Characterization includes:

- NMR Spectroscopy: To confirm the trans stereochemistry and substitution pattern.

- Mass Spectrometry: For molecular weight confirmation.

- X-ray Crystallography: When available, to definitively establish stereochemistry.

- Optical rotation measurements may be used if chiral purity is relevant.

常见问题

Q. What are the standard synthetic routes for trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization strategies to form the strained cyclobutane ring. A common approach is the condensation of imidazole derivatives with cyclobutanone precursors under acidic conditions. For example:

- Cyclobutane ring formation : Use of sodium acetate and acetic acid as catalysts to facilitate nucleophilic substitution or [2+2] photocycloaddition reactions .

- Imidazole coupling : React 2-methylimidazole with a functionalized cyclobutanol intermediate (e.g., bromocyclobutane derivatives) via SN2 mechanisms, monitored by TLC or HPLC for progress .

- Optimization : Adjust reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF or DME) to enhance yield. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed .

Q. Table 1: Representative Reaction Conditions

| Precursor | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bromocyclobutane derivative | NaOAc/AcOH | 80 (reflux) | 65–75 | |

| Cyclobutanone derivative | HF/DME | RT, 1 h | 55–60 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR are critical for confirming the trans-stereochemistry and imidazole substitution pattern. Key signals include cyclobutane protons (δ 2.5–3.5 ppm, complex splitting) and imidazole protons (δ 7.0–7.5 ppm) .

- HPLC/MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight ([M+H] expected ~195.2 g/mol) and purity (>95%) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes across different synthesis protocols?

Methodological Answer: Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Strategies include:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare retention times with authentic standards .

- Kinetic vs. thermodynamic control : Vary reaction time and temperature. For example, prolonged heating may favor thermodynamically stable trans-isomers over cis-isomers .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict energy barriers for stereochemical pathways .

Q. What strategies mitigate cyclobutane ring strain during synthesis while preserving imidazole reactivity?

Methodological Answer: Cyclobutane’s inherent ring strain complicates stability. Mitigation approaches:

- Protecting groups : Temporarily shield the cyclobutanol hydroxyl with tert-butyldimethylsilyl (TBDMS) groups during imidazole coupling .

- Low-temperature reactions : Perform steps at −20°C to reduce ring-opening side reactions .

- Strain-release agents : Incorporate transition metals (e.g., Pd catalysts) to stabilize intermediates .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Time (h) | Reference |

|---|---|---|---|

| RT, neutral pH | <5 | 24 | |

| 60°C, acidic (pH 3) | 40 | 6 |

Q. How can researchers analyze and address conflicting bioactivity data in antifungal or antibacterial assays?

Methodological Answer: Bioactivity variability may stem from impurities or stereochemical differences. Solutions:

- Purification : Use preparative HPLC to isolate >99% pure batches and retest .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups on imidazole) and compare IC values .

- Controlled assays : Standardize MIC testing against Candida albicans or Staphylococcus aureus with clinical reference strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。